molecular formula C15H11NO2 B3326253 1-Phenyl-1H-indole-3-carboxylic acid CAS No. 244090-34-4

1-Phenyl-1H-indole-3-carboxylic acid

Cat. No. B3326253
CAS RN: 244090-34-4
M. Wt: 237.25 g/mol
InChI Key: XQLRMJHBYLGPDA-UHFFFAOYSA-N
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Description

1-Phenyl-1H-indole-3-carboxylic acid is a derivative of indole-3-carboxylic acid . Indole-3-carboxylic acid derivatives have been reported to have significant roles in plant life cycles and are being developed for plant growth regulation and weed control applications .


Synthesis Analysis

The synthesis of indole-3-carboxylic acid derivatives has been reported in several studies . These compounds have been synthesized as potential transport inhibitor response 1 antagonists . The synthesis process involves the design and evaluation of a series of novel indole-3-carboxylic acid derivatives .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-1H-indole-3-carboxylic acid involves interactions between the synthesized target compounds and TIR1 protein, which include tight π–π stacking, hydrogen bond, and hydrophobic interactions .

properties

IUPAC Name

1-phenylindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-15(18)13-10-16(11-6-2-1-3-7-11)14-9-5-4-8-12(13)14/h1-10H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLRMJHBYLGPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1H-indole-3-carboxylic acid

Synthesis routes and methods

Procedure details

To a solution of methyl 1-phenyl-1H-indole-3-carboxylate (108 mg, 0.430 mmol) in MeOH (1433 μl) was added aq KOH (1074 μl, 2.149 mmol, 2 M). The mixture was heated at 90° C. for 1 h then the MeOH was removed under reduced pressure. The residual aqueous layer was acidified with 1M HCl then extracted with EtOAc. The combined organic layers were dried over anhydrous MgSO4, filtered, and concentrated to afford the title compound as a white solid, which was used without further purification.
Quantity
108 mg
Type
reactant
Reaction Step One
Name
Quantity
1074 μL
Type
reactant
Reaction Step One
Name
Quantity
1433 μL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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